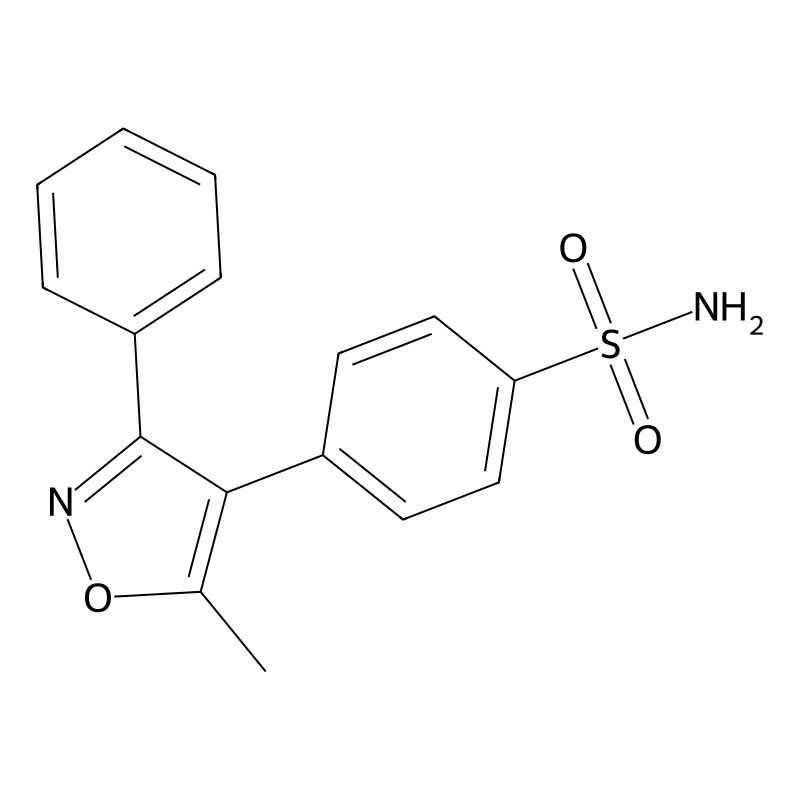

Valdecoxib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution

Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7

Synonyms

Canonical SMILES

valdecoxib mechanism of action COX-2 inhibition

Detailed Mechanism and Binding Kinetics

Valdecoxib's high potency and selectivity stem from its specific interactions with the COX-2 enzyme.

- Molecular Binding: this compound binds non-covalently to the active site of COX-2 in a reversible manner, forming a tight and relatively stable enzyme-inhibitor complex [1]. This interaction is characterized by a very fast rate of inactivation and a very slow off-rate (dissociation half-life of ~98 minutes), meaning it inactivates COX-2 quickly and remains bound for a long time [2].

- Structural Basis for Selectivity: The drug is a diarylheterocycle compound, and its 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide structure allows it to interact effectively with a unique side pocket in the COX-2 enzyme that is not present in COX-1 [3] [4]. Studies using radiolabeled this compound have directly confirmed its specific and selective binding to COX-2 over COX-1 [3].

Experimental Protocols for Characterizing Action

The potency and selectivity of this compound were established through standardized biochemical assays. The workflow below summarizes a typical experimental setup for studying its binding.

The following table outlines the key methodologies used to generate the data on this compound's mechanism.

| Experiment Objective | Detailed Protocol Summary |

|---|---|

| Enzyme Inhibition (IC₅₀) | Inhibitory capacity is measured by incubating recombinant human COX-1 or COX-2 with this compound (pre-incubation for 10-20 mins) followed by addition of arachidonic acid substrate. The production of prostaglandin E2 (PGE₂) is quantified by ELISA, and the IC₅₀ is calculated [2] [5]. |

| Binding Affinity (Kd) | Purified human COX-2 is captured onto a solid phase. Increasing concentrations of radiolabeled [³H]this compound are added with or without an excess of unlabeled competitor to determine specific binding. Saturation binding curves are generated to calculate the equilibrium dissociation constant (Kd) [2] [3]. |

| In Vitro Selectivity | The above enzyme inhibition assays are run in parallel for both COX-1 and COX-2 isozymes. The selectivity ratio is derived from the ratio of COX-1 IC₅₀ to COX-2 IC₅₀ [2] [5]. |

| Human Whole Blood Assay | This ex vivo test assesses selectivity in a more physiologically relevant system. This compound is incubated with fresh human blood. COX-1 activity is measured in platelets via thromboxane B₂ production after clotting. COX-2 activity is measured in monocytes via lipopolysaccharide (LPS)-induced PGE₂ production. IC₅₀ values for each pathway are determined [2]. |

Important Clinical and Historical Context

It is crucial for researchers to know that This compound was withdrawn from the U.S., E.U., and other markets in 2005 [6] [7]. Despite its potent anti-inflammatory and analgesic effects and a better gastrointestinal safety profile than non-selective NSAIDs, it was associated with:

- An increased risk of serious cardiovascular thrombotic events (e.g., heart attack, stroke) [1] [7].

- An increased risk of serious and potentially fatal skin reactions, such as toxic epidermal necrolysis and Stevens-Johnson syndrome [6] [1].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. assessment of cyclooxygenase-2 potency and selectivity [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Celecoxib and this compound Binding to ... [sciencedirect.com]

- 4. Recent Methodologies toward the Synthesis of this compound [pmc.ncbi.nlm.nih.gov]

- 5. This compound (SC 65872) | COX-2 Inhibitor | MedChemExpress [medchemexpress.com]

- 6. This compound : the rise and fall of a COX-2 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

pharmacokinetics of valdecoxib metabolism CYP3A4 CYP2C9

Pharmacokinetics and Metabolic Pathways

The table below summarizes the key pharmacokinetic parameters of valdecoxib and its prodrug, parecoxib.

| Parameter | This compound | Parecoxib (Prodrug) |

|---|---|---|

| Bioavailability | 83% [1] | Not Fully Specified (Rapidly converted to this compound) [2] |

| Protein Binding | 98% [1] | Information Missing |

| Primary Metabolism | Hepatic, via CYP3A4 and CYP2C9 [1] [3] | Rapid enzymatic hydrolysis in the liver to this compound [2] |

| Elimination Half-life | 8-11 hours [1] [3] | 0.85 ± 0.36 hours [2] |

| Route of Excretion | Primarily renal (76%) [1] [3] | Information Missing |

The relationship between parecoxib, this compound, and its metabolic pathways can be visualized as follows:

Experimental Protocol for Pharmacokinetic Analysis

The following detailed methodology is adapted from a study that simultaneously determined the concentrations of parecoxib and this compound in beagle plasma using Ultraperformance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [2].

1. Instrumentation and Conditions: The analysis was performed using a Waters Acquity UPLC system coupled with a XEVO TQD triple quadrupole mass spectrometer.

- Chromatography: Separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). The mobile phase consisted of 0.1% formic acid in water (A) and acetonitrile (B), run in a gradient mode at a flow rate of 0.4 mL/min [2].

- Mass Spectrometry: Detection was performed in the negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The specific mass transitions monitored were:

- Parecoxib: m/z 369.1 → 119.1

- This compound: m/z 313.0 → 118.0

- Internal Standard (Celecoxib): m/z 380.0 → 316.0 [2].

2. Sample Preparation:

3. Method Validation: The developed method was validated to ensure reliability:

- The assay demonstrated a linear relationship over the expected concentration ranges for both analytes.

- Precision, measured by interday and intraday relative standard deviation (RSD), was less than 8.07%.

- Accuracy, expressed as relative error (RE), ranged from -1.20% to 2.76% [2].

4. Pharmacokinetic Study Design:

- A double-cycle self-control study design in six beagles was used to assess drug-drug interaction.

- Cycle A (Control): Intramuscular injection of 1.33 mg/kg parecoxib.

- Cycle B (Interaction): After a one-week washout, the same beagles received an intravenous injection of 2 μg/kg dexmedetomidine for 7 days. On day 7, parecoxib was administered 0.5 hours after dexmedetomidine [2].

- Blood samples were collected at various time points, and the plasma concentrations of parecoxib and this compound were determined to calculate pharmacokinetic parameters using DAS 2.0 software [2].

The experimental workflow for this pharmacokinetic study is summarized below:

Key Factors Influencing Metabolism

Research indicates that the metabolism and exposure of this compound are significantly influenced by the following factors:

- Drug-Drug Interactions: Coadministration of this compound with dexmedetomidine (a strong CYP450 inhibitor) resulted in a significant increase in this compound exposure. In a beagle study, the Cmax and AUC(0–t) of this compound increased by approximately 38% and 36%, respectively, when administered with dexmedetomidine. This confirms that inhibitors of CYP3A4 and CYP2C9 can alter this compound's pharmacokinetic profile [2].

- Pharmacogenetics: CYP2C9 Polymorphism: While not all COX inhibitors are equally affected, this compound is one for which CYP2C9 genotype is expected to impact clearance [4]. Although the provided texts focus more on celecoxib, the principle applies: individuals with reduced-function CYP2C9 alleles (intermediate or poor metabolizers) may have reduced clearance of this compound, leading to higher systemic exposure and an increased risk of adverse effects [4] [5] [6].

- Patient-Specific Factors: The pharmacokinetics of this compound can be altered in specific populations. Exposure to this compound increases by 30-40% in the elderly and by 130% in patients with moderate hepatic impairment [3].

References

- 1. This compound [en.wikipedia.org]

- 2. Effects of Dexmedetomidine on the Pharmacokinetics of Parecoxib and... [pmc.ncbi.nlm.nih.gov]

- 3. | Drugs this compound [link.springer.com]

- 4. Impact of CYP2C9 genotype on pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 5. Celecoxib Therapy and CYP2C9 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

- 6. CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti- ... [uspharmacist.com]

Valdecoxib and Endoplasmic Reticulum Stress-Induced Apoptosis: Mechanisms and Therapeutic Potential

Introduction and Executive Summary

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been used clinically for treating conditions like osteoarthritis and rheumatoid arthritis. Recent scientific investigations have revealed that this compound possesses additional biological activities beyond its COX-2 inhibitory effects, particularly in modulating endoplasmic reticulum stress and cellular apoptosis pathways. The growing body of evidence indicates that this compound can protect various cell types from stress-induced apoptosis by targeting key components of the ER stress response, especially the PERK-ATF4-CHOP signaling axis. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms for researchers and drug development professionals, synthesizing findings from multiple experimental models and detailing relevant methodological approaches.

Molecular Mechanisms of this compound Action on ER Stress

Core Signaling Pathways in ER Stress and Apoptosis

The endoplasmic reticulum is a crucial organelle responsible for protein synthesis, folding, and maturation. When ER function is impaired due to various stressors, the accumulation of misfolded or unfolded proteins triggers a condition known as ER stress, which activates the unfolded protein response [1] [2]. Under prolonged or severe ER stress, the UPR transitions from a pro-survival to a pro-apoptotic response, primarily through the activation of specific signaling pathways, particularly the PERK-ATF4-CHOP axis [2] [3].

The following diagram illustrates the key ER stress pathways and how this compound intervenes in this process:

This compound specifically targets the PERK-ATF4-CHOP branch of the unfolded protein response, which serves as a critical switch between cellular adaptation and apoptosis during ER stress. Research demonstrates that this compound pretreatment significantly reduces the expression of key ER stress markers, including p-PERK, ATF4, CHOP, and GRP78, in experimental models of glaucoma [4] [5]. This suppression of the pro-apoptotic signaling cascade subsequently decreases the activation of downstream apoptosis executors like Bax and cleaved caspase-3 while upregulating anti-apoptotic protein Bcl-2 [4].

Additional Molecular Mechanisms

Beyond the core PERK-ATF4-CHOP pathway inhibition, this compound demonstrates additional protective mechanisms:

Antioxidant Properties: In tendinopathy models, this compound activates the SIRT6/NRF2 pathway, reducing oxidative stress markers and protecting tenocytes from hydrogen peroxide-induced damage [6]. This effect was demonstrated through significant reductions in reactive oxygen species and lipid peroxidation products.

AMPK/Autophagy Activation: While not directly shown for this compound, related research on the myokine DEL-1 demonstrates that AMPK/autophagy-mediated signaling can suppress ER stress and apoptosis in tenocytes, suggesting potential complementary pathways that may be relevant to this compound's mechanisms [7].

Quantitative Experimental Evidence

The protective effects of this compound against ER stress-induced apoptosis have been quantitatively demonstrated across multiple experimental models using various biochemical and cellular assays.

Key Findings from Experimental Studies

Table 1: Quantitative Effects of this compound on ER Stress and Apoptosis Markers

| Experimental Model | Key Parameters Measured | Results with this compound Treatment | Citation |

|---|---|---|---|

| Retinal Ischemia-Reperfusion Injury (Rat model) | Retinal thickness, RGC survival, TUNEL-positive cells | Significantly increased retinal thickness and RGC survival rate; Reduced TUNEL-positive RGCs | [4] |

| Oxygen-Glucose Deprivation/Recovery (R28 cells) | Cell apoptosis rate (flow cytometry), PI-positive cells | Decreased cell apoptosis rate; Reduced PI-positive cells at 1-5 μmol/L concentrations | [4] [5] |

| Hydrogen Peroxide-Induced Oxidative Stress (Human tenocytes) | DCFDA intensity, MDA content, Cell viability | Dose-dependent reduction in oxidative stress markers (up to 88%); Improved cell viability | [6] |

| PERK-ATF4-CHOP Pathway Activation | p-PERK, ATF4, CHOP, GRP78 protein expression | Reversed glaucomatous injury-induced expression of these ER stress markers | [4] [5] |

| Apoptosis-Related Proteins | Bax, Bcl-2, Cleaved caspase-3 expression | Decreased Bax and cleaved caspase-3; Increased Bcl-2 expression | [4] |

Concentration-Dependent Effects

Table 2: Concentration-Dependent Effects of this compound in Experimental Models

| Experimental System | Effective Concentration Range | Optimal Concentration | Toxic Concentration | Citation |

|---|---|---|---|---|

| R28 cells (OGD/R model) | 1-5 μmol/L | 1 μmol/L (selected for subsequent experiments) | Not reported | [4] |

| Human tenocytes (H₂O₂ model) | Up to 150 μmol/L | Dose-dependent effects observed | ~11% decrease in viability at 200 μmol/L | [6] |

| In vivo retinal IRI model | Not specified | Not specified | Not reported | [4] |

Experimental Protocols and Methodologies

In Vitro Models of ER Stress

Oxygen-Glucose Deprivation/Recovery Model:

- Cell Line: Rat retinal precursor cells (R28)

- OGD/R Protocol: Cells subjected to oxygen-glucose deprivation followed by recovery phase

- Assessment Timepoints: Cell death rate highest at 2 hours post-OGD/R

- Viability Assays: Cell Counting Kit-8 and PI staining for dead cell quantification

- Apoptosis Measurement: Annexin V-FITC/PI flow cytometry and TUNEL assay [4]

Oxidative Stress Model in Tenocytes:

- Cell Source: Commercial human tenocytes

- Culture Conditions: Collagen type I-coated plates with DMEM + 10% FBS

- Stress Induction: Hydrogen peroxide treatment

- Viability Assessment: MTT assay

- Oxidative Stress Markers: DCFDA for ROS, MDA content for lipid peroxidation [6]

In Vivo Models

Retinal Ischemia-Reperfusion Injury Model:

- Animals: Eight-week-old Sprague-Dawley rats

- IRI Induction: Elevated intraocular pressure-induced ischemia followed by reperfusion

- Assessment Timepoints: 1, 3, and 7 days post-IRI

- Tissue Analysis: Hematoxylin-eosin staining for retinal morphology, immunofluorescence for RGC identification

- Apoptosis Detection: TUNEL assay co-staining with RBPMS for RGC-specific apoptosis [4]

Key Analytical Techniques

Western Blot Analysis:

- Target Proteins: p-PERK, ATF4, CHOP, GRP78, cleaved caspase-3, Bax, Bcl-2

- Sample Preparation: Cell or tissue lysates in appropriate buffers

- Normalization: β-actin or other housekeeping proteins [4]

Pathway Validation:

- Pharmacological Activation: Use of CCT020312 (PERK pathway activator) to reverse this compound's anti-apoptotic effects [4]

- Gene Silencing: CHOP siRNA transfection to confirm pathway specificity [8]

Comparative Analysis with Related Compounds

Research on other COX-2 inhibitors provides context for this compound's unique properties:

- Celecoxib: Induces ER stress response in head and neck squamous cell carcinoma cells, increasing CHOP, GRP78, and XBP1 expression [8]

- Mechanistic distinction: While celecoxib appears to induce ER stress as part of its anti-tumor activity, this compound demonstrates protective effects by suppressing ER stress in neuronal and tendinopathy models

Therapeutic Implications and Future Directions

The evidence supporting this compound's modulation of ER stress suggests several promising therapeutic applications:

Neuroprotective Applications: this compound's protection of retinal ganglion cells in glaucoma models indicates potential for treating neurodegenerative conditions where ER stress contributes to pathogenesis [4] [5]

Tendinopathy Treatment: The dual mechanism of this compound in reducing both ER stress and oxidative stress in tenocytes supports its potential application in chronic tendon disorders [6]

Metabolic Disorders: Evidence that this compound improves lipid-induced skeletal muscle insulin resistance via simultaneous suppression of inflammation and ER stress suggests possible applications in diabetes and metabolic syndrome [4]

Future research should focus on:

- Confirming these mechanisms in additional disease models

- Establishing optimal dosing parameters for different indications

- Exploring potential synergistic effects with other therapeutic agents

- Conducting clinical trials to validate preclinical findings

Conclusion

References

- 1. Insights into the underlying pathogenesis and therapeutic potential of... [mmrjournal.biomedcentral.com]

- 2. Endoplasmic reticulum stress: molecular mechanism and ... [nature.com]

- 3. , cell death and tumor: Association... Endoplasmic reticulum stress [spandidos-publications.com]

- 4. Protects against Cell this compound Induced by Apoptosis ... Endoplasmic [pmc.ncbi.nlm.nih.gov]

- 5. This compound Protects against Cell Apoptosis Induced by ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates Apoptosis and Ferroptosis in ... [sciencedirect.com]

- 7. Developmental endothelial locus-1 attenuates palmitate-induced... [boneandjoint.org.uk]

- 8. Endoplasmic Reticulum Stress Response as a Possible ... [ar.iiarjournals.org]

Mechanism of Action: Valdecoxib and the PERK-ATF4-CHOP Pathway

The diagram below illustrates the proposed mechanism by which Valdecoxib exerts its protective effect.

Diagram of this compound's proposed mechanism in experimental glaucoma models.

In experimental glaucoma models, retinal injury from Ischemia-Reperfusion (I/R) or Oxygen-Glucose Deprivation/Recovery (OGD/R) induces ER stress, triggering the PERK-ATF4-CHOP pro-apoptotic pathway [1]. This compound inhibits this pathway, reducing apoptosis. The use of CCT020312, a selective PERK activator, reverses this compound's protective effect, confirming the mechanism's specificity [1] [2].

Summary of Key Experimental Findings

The protective effects of this compound are quantified through various cellular and molecular assays, as summarized below.

Table 1: this compound's Effects in Cellular (OGD/R) and Animal (IRI) Models

| Experimental Model | Key Findings with this compound Treatment | Measurement Techniques |

|---|---|---|

| In Vitro (R28 cells, OGD/R) | ↓ Cell apoptosis rate; ↑ Cell survival rate (at 1 and 5 μmol/L) [1]. | CCK-8 assay, Annexin V-FITC/PI flow cytometry, PI staining [1]. |

| In Vivo (Rat, I/R Injury) | ↓ Retinal ganglion cell (RGC) apoptosis; ↑ Overall retinal thickness; ↑ RGC survival rate [1]. | Hematoxyl-eosin (HE) staining, TUNEL assay, Immunofluorescence (RBPMS for RGCs) [1]. |

Table 2: Effect of this compound on Key Protein Expression (Western Blot Analysis)

| Protein Category | Protein | Change in OGD/R Model | Change with this compound Pretreatment |

|---|---|---|---|

| ER Stress Markers | p-PERK, ATF4, CHOP, GRP78 | Markedly Upregulated ↓ | Reversed/Decreased [1] |

| Pro-Apoptotic | Bax, Cleaved Caspase-3 | Upregulated ↓ | Reversed/Decreased [1] |

| Anti-Apoptotic | Bcl-2 | Downregulated ↓ | Reversed/Increased [1] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the core methodologies used in the primary study [1].

Table 3: Key Experimental Protocols

| Protocol Component | Details from Study |

|---|---|

| Cell Line & Model | Rat retinal precursor cells (R28); Oxygen-Glucose Deprivation/Recovery (OGD/R) to simulate ischemic injury [1]. |

| Animal Model | SD rats; Retinal Ischemia-Reperfusion (IRI) induced by elevating intraocular pressure [1]. |

| This compound Treatment | In vitro: 1 μmol/L pretreatment. In vivo: Administered via intraperitoneal injection [1]. |

| Cell Viability/Apoptosis | CCK-8 assay for viability; Annexin V-FITC/PI flow cytometry and TUNEL assay for apoptosis quantification [1]. |

| Protein Expression | Western blot analysis for p-PERK, ATF4, CHOP, GRP78, Bax, Bcl-2, and Cleaved Caspase-3 [1]. |

| Histology & Morphology | Hematoxylin-eosin (HE) staining for retinal structure; Immunofluorescence for RGC identification (RBPMS) and localization [1]. |

| Pathway Validation | Use of CCT020312 (PERK activator) to reverse this compound's effect and confirm pathway specificity [1]. |

Research Implications and Context

- Therapeutic Potential: This research suggests this compound's potential as a neuroprotective agent in glaucoma by targeting ER stress, an important pathophysiological mechanism beyond intraocular pressure control [1].

- Drug Status Consideration: this compound is a selective COX-2 inhibitor approved for osteoarthritis and dysmenorrhea but was withdrawn from major markets in 2005 due to cardiovascular risk concerns [3]. Its application for glaucoma or other neurodegenerative diseases represents a new, off-label mechanism that is independent of its classic COX-2 inhibition. Further research would be needed to evaluate the risk-benefit ratio for this new use or to develop analogs with a safer profile [1] [3].

References

valdecoxib prodrug parecoxib conversion in vivo

Metabolic Pathway and Pharmacokinetics

The journey of parecoxib in the body involves a straightforward metabolic activation, followed by further processing of the active drug.

This rapid conversion is critical for its clinical utility in acute pain management. This compound is subsequently metabolized mainly in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into its major metabolite, hydroxylated this compound (OH-VX), which is then conjugated and excreted renally [1] [2].

Quantitative pharmacokinetic parameters vary across species, as shown in the table below, which consolidates data from animal studies.

| Parameter | Cats (2.5 mg/kg IM) [3] [4] | Beagles (1.33 mg/kg IM) [2] | Children (1 mg/kg IV) [5] |

|---|---|---|---|

| Parecoxib Tmax | 0.10 ± 0.06 h | Data not specified in excerpt | Modeled, not directly reported |

| Parecoxib Half-life | 0.4 h | Data not specified in excerpt | Modeled using a three-compartment model |

| This compound Tmax | 7 h | Data not specified in excerpt | Modeled, not directly reported |

| This compound Cmax | 2.79 ± 1.59 μg/mL | Data not specified in excerpt | Modeled, not directly reported |

| This compound Half-life | Data not specified in excerpt | Data not specified in excerpt | Modeled using a one-compartment model; maturation-dependent |

Analytical Methods for Quantification

Monitoring the concentration of parecoxib and its metabolites requires sensitive and specific methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

- Why LC-MS/MS? It overcomes the limitations of older HPLC-UV methods, which lacked high sensitivity and specificity and often required complex sample preparation like pre-column derivatization [1].

- Key Advantages: This technique provides high sensitivity, specificity, and a rapid analysis time (e.g., 3 minutes per run in one method), making it suitable for processing large numbers of samples from pharmacokinetic studies [2] [1].

- Simultaneous Quantification: Modern methods have been successfully developed for the simultaneous determination of parecoxib, this compound, and its hydroxylated metabolite (OH-VX) in biological matrices like plasma. This is challenging due to the differing polarities of the three compounds but provides a comprehensive pharmacokinetic profile [1].

Clinical and Regulatory Considerations

The in vivo conversion of parecoxib to this compound is directly linked to its clinical benefits and risks.

- Clinical Use: Parecoxib is indicated for the short-term treatment of postoperative pain in adults [6]. Its rapid onset of action, due to quick conversion to this compound, is a key therapeutic advantage [7].

- Safety Profile and Black Box Warning: Although designed for better safety, this compound (the active metabolite) has been associated with serious risks. Serious cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome and toxic epidermal necrolysis, led to the withdrawal of oral this compound from the market. While the injectable prodrug parecoxib remains available, its prescribing information carries strong warnings about these potential reactions [3] [6]. Additionally, like other COX-2 inhibitors, it carries an increased risk of serious cardiovascular and thrombotic events [8] [6].

References

- 1. Simultaneous determination of parecoxib and its main ... [sciencedirect.com]

- 2. Simultaneous Determination of Parecoxib and Its Metabolite ... [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and in vitro/ex vivo cyclooxygenase ... [sciencedirect.com]

- 4. The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of... [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a population pharmacokinetic model for ... [pubmed.ncbi.nlm.nih.gov]

- 6. Dynastat 40mg Powder and Solvent for Solution for Injection... [medicines.org.uk]

- 7. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 8. Clinical pharmacology of novel selective COX-2 inhibitors [pubmed.ncbi.nlm.nih.gov]

Experimental Protocol for Quantification in Plasma

The following UPLC-MS/MS method was developed for the simultaneous determination of parecoxib (the prodrug) and its active metabolite, valdecoxib, in rat plasma, illustrating a robust approach for measuring plasma concentrations [1].

- Sample Preparation: A one-step protein precipitation with acetonitrile was used. Celecoxib was added as an Internal Standard (IS) to ensure analytical accuracy [1].

- Chromatography: Separation was achieved using an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). The mobile phase consisted of acetonitrile and water containing 0.1% formic acid with gradient elution. The total run time was less than 3 minutes at a flow rate of 0.4 ml/min [1].

- Mass Spectrometry Detection: An electrospray ionization (ESI) source was operated in positive ion mode. Quantification was performed using Multiple Reaction Monitoring (MRM) with the following transitions [1]:

- Parecoxib: m/z 371 → 234

- This compound: m/z 315 → 132

- Celecoxib (IS): m/z 382 → 362

- Method Validation: The assay demonstrated excellent linearity for this compound over the range of 2.5–500 ng/mL (r² ≥ 0.9991) [1].

Impact of Hypoalbuminemia on Pharmacokinetics

Research directly links this compound's high protein binding to its pharmacokinetic profile, showing that low albumin levels significantly alter its behavior. The following workflow illustrates the experimental and logical relationship established in these studies:

This relationship is supported by specific experimental data. After intravenous administration of parecoxib sodium, the observed pharmacokinetic parameters for this compound were [2] [3]:

| Subject Group | Dose | Cmax (ng/mL) | AUC (ng/mL·min) |

|---|---|---|---|

| Healthy Rats (Control) | 7.2 mg/kg | 744.04 ± 128.24 | 152,727.87 ± 39,131.36 |

| Hypoalbuminemia Rats (Model) | 7.2 mg/kg | 234.25 ± 77.36 | 29,032.42 ± 5,116.62 |

| Healthy Rats (Control) | 3.6 mg/kg | 371.95 ± 64.12 | 62,218.25 ± 6,876.93 |

| Hypoalbuminemia Rats (Model) | 3.6 mg/kg | 153.41 ± 33.17 | 18,245.62 ± 868.53 |

This data confirms that hypoalbuminemia increases the clearance and reduces the plasma concentration of this compound [2] [3]. For patients with low albumin levels, this could potentially lead to reduced drug efficacy, which is a critical consideration in clinical practice.

Key Takeaways for Professionals

- Protein Binding is Central: The ~98% plasma protein binding is a defining characteristic of this compound, dictating its volume of distribution and interaction with other highly protein-bound drugs [4].

- Consider Patient Albumin Status: The pharmacokinetics, and consequently the efficacy, of this compound can be significantly altered in patients with conditions that cause hypoalbuminemia (e.g., malnutrition, nephrotic syndrome, liver disease) [2] [3].

- Analytical Methods Exist: Robust and rapid UPLC-MS/MS methods are available for the precise quantification of this compound and its prodrug in plasma for research purposes [1].

References

- 1. Determination of parecoxib and this compound in rat plasma ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of pharmacokinetic profiles in ... [bioanalysis-zone.com]

- 3. Comparison of pharmacokinetic profiles in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, ... [medicaldialogues.in]

valdecoxib elimination half-life renal excretion

Metabolism and Excretion Pathways

Valdecoxib undergoes extensive hepatic metabolism, with renal clearance of the parent drug being negligible [1]. The metabolic pathway involves multiple phase I and phase II reactions.

This compound Metabolism and Excretion Pathway

The hydroxylated metabolite (M1) is pharmacologically active, though its contribution to the overall drug effect is considered minor relative to the parent drug [2]. The two glucuronide conjugates are the primary metabolites eliminated in the urine [1].

Interspecies Comparison of Excretion

A mouse study provides insight into comparative excretion, though human data is the primary reference.

| Species | Dose | Urinary Excretion | Fecal Excretion | Total Recovery |

|---|---|---|---|---|

| Human [1] [2] | 50 mg | 76.1% (as metabolites) | 18% | 94.1% |

| Mouse (Male) [3] | 5 mg/kg | 38.1% | 61.8% | 99.8% |

| Mouse (Female) [3] | 5 mg/kg | 47.5% | 47.2% | 94.7% |

In mice, this compound was also extensively metabolized, with less than 1% of the dose recovered as unchanged drug. The study identified 16 metabolites, with additional pathways not observed in humans, including glucose conjugation and the formation of novel methylsulfone conjugates [3].

Key Experimental Protocols

For professionals, the methodological details from pivotal studies are critical.

Human Disposition Study [1] [2]

- Subjects: Eight healthy male volunteers.

- Dose: Single 50 mg oral dose of [14C]this compound (specific activity 1.99 μCi/mg, radioactive purity >97%).

- Formulation: Drug suspended in a mixture of apple juice, polyethylene glycol 400, and Tween 80.

- Sample Collection: Blood, urine, and feces samples collected at predetermined intervals post-dose.

- Analytical Methods:

- Plasma/Blood Analysis: High-performance liquid radiochromatography (HPLRC) and LC-MS/MS to identify and quantify this compound and its metabolites.

- Urine/Feces Analysis: Metabolites were identified using LC-MS/MS and NMR. Quantification was based on radioactivity monitoring.

Mouse Pharmacokinetics and Metabolism Study [3]

- Animals: Male and female mice.

- Dose: Single 5 mg/kg oral dose of [14C]this compound (specific activity ~53.6 μCi/mg, radiochemical purity ~98.5%).

- Sample Collection: Plasma, red blood cells (RBCs), urine, and feces collected over time.

- Analytical Methods: HPLC with an in-line radioactivity detector and LC-MS/MS for metabolite profiling and identification.

References

UPLC-MS/MS method determination valdecoxib plasma

Introduction to the Analytical Method

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. As the active metabolite of parecoxib, monitoring its concentration in plasma is essential for pharmacokinetic studies [1] [2]. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its superior speed, sensitivity, and specificity compared to older techniques like HPLC-UV [2] [3].

The following application note details a validated, simple, and rapid UPLC-MS/MS method for the determination of this compound in plasma, which can be applied to its prodrug, parecoxib [1] [2].

Materials and Instrumentation

- Chemicals and Reagents: this compound (purity >98%), Parecoxib (purity >98%), and an Internal Standard (IS) such as Celecoxib (purity >98%). LC-MS grade acetonitrile and formic acid. Other analytical grade reagents [1] [2].

- Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source [1] [2].

- Chromatographic Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size) [1] [2].

Detailed Experimental Protocols

Sample Preparation via Protein Precipitation

- Aliquot Plasma: Precisely pipette 50 µL of plasma (calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube [2].

- Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 50 ng/mL Celecoxib) to the plasma [2].

- Precipitate Proteins: Add 200 µL of acetonitrile to the mixture [2].

- Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete precipitation. Then, centrifuge at 10,000 rpm (or approximately 12,000×g) for 15 minutes to pellet the precipitated proteins [1] [2].

- Inject Supernatant: Transfer 2 µL of the clean supernatant into the UPLC-MS/MS system for analysis [2].

UPLC-MS/MS Analysis Conditions

A. Chromatographic Separation

- Mobile Phase:

- Gradient Program: | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Column Temperature | | :--- | :--- | :--- | :--- | | 0.00 - 0.50 | 10% | 0.4 | 45 °C | | 0.50 - 1.00 | 10% → 90% | 0.4 | 45 °C | | 1.00 - 2.00 | 90% | 0.4 | 45 °C | | 2.00 - 2.10 | 90% → 10% | 0.4 | 45 °C | | 2.10 - 3.00 | 10% | 0.4 | 45 °C | Table: Gradient elution program for chromatographic separation. [1] [2]

B. Mass Spectrometric Detection

Ionization Mode: Electrospray Ionization (ESI), positive ion mode for Parecoxib and this compound [1].

Detection Mode: Multiple Reaction Monitoring (MRM).

MS Parameters: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Parecoxib | 371.0 | 234.0 | 40 | 20 | | this compound | 315.0 | 132.0 | 40 | 20 | | Celecoxib (IS) | 382.0 | 362.0 | 60 | 30 | Table: Optimized MRM transitions and parameters for analytes and internal standard. [1]

Note: Some methods use negative ion mode with m/z 312.89→118.02 for this compound and m/z 368.97→119.01 for Parecoxib. The mode should be selected based on instrument response and optimization [2].

Method Validation Data

The described method has been comprehensively validated according to regulatory guidelines [2].

| Validation Parameter | Result for this compound | Result for Parecoxib |

|---|---|---|

| Linear Range | 2.5 - 500 ng/mL [1] | 50 - 10,000 ng/mL [1] |

| Correlation Coefficient (r²) | >0.9991 [1] | >0.9996 [1] |

| Precision (RSD%) | Inter-day: 1.36-3.65% Intra-day: 2.28-5.91% [2] | Inter-day: 1.36-3.65% Intra-day: 2.28-5.91% [2] | | Accuracy (RE%) | -1.38% to 1.96% [2] | -1.38% to 1.96% [2] | | Extraction Recovery | >82.54% [2] | >82.54% [2] | | Matrix Effect | Within acceptable criteria [2] | Within acceptable criteria [2] | | Stability | Stable under various conditions (freeze-thaw, etc.) [2] | Stable under various conditions (freeze-thaw, etc.) [2] | Table: Summary of key method validation parameters.

Application in Pharmacokinetic Studies

This validated method is well-suited for pharmacokinetic studies. After intramuscular administration of Parecoxib (1.33 mg/kg) in beagles, the method successfully characterized the pharmacokinetic profile of both Parecoxib and its metabolite this compound, demonstrating its practical application in drug development [2].

Workflow and Metabolic Pathway

The following diagrams illustrate the metabolic relationship and the analytical workflow.

Diagram 1: Metabolic pathway of Parecoxib to this compound. The prodrug Parecoxib is rapidly converted by liver enzymes into the active metabolite this compound, which is further metabolized [1] [4] [2].

Diagram 2: Experimental workflow for this compound determination in plasma, covering sample preparation via protein precipitation through to UPLC-MS/MS analysis and data processing [1] [2].

References

- 1. Determination of parecoxib and this compound in rat plasma ... [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Parecoxib and Its ... [dovepress.com]

- 3. Quantitation of this compound in human plasma by high- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an automated SPE-LC-MS ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for the Simultaneous Quantification of Parecoxib and Valdecoxib in Rat Plasma

Introduction

The simultaneous quantification of parecoxib (PX), an injectable prodrug, and its active metabolite, valdecoxib (VX), in biological matrices is crucial for pharmacokinetic studies and drug development. PX is a selective cyclooxygenase-2 (COX-2) inhibitor used for post-operative pain management. Following administration, it is rapidly hydrolyzed to its therapeutically active form, VX. Monitoring the concentration-time profile of both compounds is essential for understanding their disposition kinetics and metabolic relationships. This document provides detailed application notes and protocols based on established UPLC-MS/MS methods, enabling reliable, sensitive, and rapid quantification of both analytes in rat plasma [1] [2] [3].

Summary of Validated Bioanalytical Methods

Two thoroughly validated bioanalytical methods are prevalent for the simultaneous quantification of PX and VX. The core parameters of each method are summarized below for easy comparison.

Table 1: Chromatographic and Mass Spectrometric Conditions for Simultaneous Quantification

| Parameter | Method 1 [1] [3] | Method 2 [2] |

|---|---|---|

| Analytical Technique | UPLC-MS/MS | UPLC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Positive |

| Chromatography Column | Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | (A) Methanol (B) 2mM Ammonium Acetate Aqueous Solution | (A) Acetonitrile (B) Water (containing 0.1% Formic Acid) | | Elution Mode | Gradient | Gradient | | Flow Rate | 0.2 mL/min | 0.4 mL/min | | Run Time | < 3 minutes | < 3 minutes | | Internal Standard (IS) | Ketoprofen | Celecoxib | | MRM Transitions | PX: Not Specified VX: Not Specified IS: Not Specified | PX: m/z 371 → 234 VX: m/z 315 → 132 IS: m/z 382 → 362 |

Table 2: Assay Performance and Validation Data

| Parameter | Method 1 [1] [3] | Method 2 [2] |

|---|

| Linear Range | PX: 5 - 4000 ng/mL VX: 5 - 2000 ng/mL | PX: 50 - 10,000 ng/mL VX: 2.5 - 500 ng/mL | | Correlation Coefficient (r²) | > 0.998 | > 0.999 | | Precision (RSD) | Intra- & inter-day ≤ 15% | Intra- & inter-day ≤ 15% | | Accuracy | 85 - 115% | 85 - 115% | | Extraction Recovery | > 89.0% | Not Specified | | Sample Preparation | Plasma Protein Precipitation + Liquid-Liquid Extraction | One-Step Protein Precipitation (Acetonitrile) |

Detailed Experimental Protocols

Reagents and Materials

- Analytes: Parecoxib sodium and this compound reference standards (purity > 98% - 99.5%) [2] [3].

- Internal Standards (IS): Ketoprofen (purity > 99.0%) or Celecoxib (purity > 98.0%) [2] [3].

- Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water [2] [3].

- Additives: Formic acid, Ammonium Acetate, analytical reagent grade [2] [3].

- Biological Matrix: Blank rat plasma, typically obtained from healthy Wistar or Sprague-Dawley rats.

Instrumentation and Equipment

- UPLC System: A system capable of gradient elution (e.g., Waters ACQUITY UPLC) [2].

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Waters XEVO TQD) and capable of Multiple Reaction Monitoring (MRM) [2].

- Chromatography Column: As specified in Table 1.

- Software: Data acquisition and processing software (e.g., MassLynx) [2].

Sample Preparation Workflow

The following diagram illustrates the two main sample preparation workflows:

3.3.1. Protocol for Combined Precipitation and Liquid-Liquid Extraction [1] [3]

- Spiking: Transfer 100 µL of rat plasma into a microfuge tube.

- Internal Standard Addition: Add a known volume (e.g., 10 µL) of the Internal Standard working solution.

- Protein Precipitation: Add a precipitating solvent (e.g., methanol or acetonitrile), vortex mix vigorously for 1-2 minutes, and centrifuge at high speed (e.g., 10,000-15,000 × g) for 5-10 minutes.

- Liquid-Liquid Extraction: Transfer the supernatant to a new tube containing an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Vortex and centrifuge to separate phases.

- Evaporation and Reconstitution: Carefully collect the organic (lower) layer and transfer it to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C. Reconstitute the dry residue with 100-200 µL of the initial mobile phase composition, vortex to dissolve, and transfer to an autosampler vial for analysis.

3.3.2. Protocol for One-Step Protein Precipitation [2]

- Spiking and IS Addition: Transfer 100 µL of rat plasma into a microfuge tube and add the Internal Standard solution.

- Precipitation: Add a volume of ice-cold acetonitrile (typically 2-4 times the plasma volume), vortex mix for 1-2 minutes, and let it stand for 5-10 minutes.

- Clarification: Centrifuge the mixture at high speed (e.g., 10,000 × g) for 10-15 minutes to pellet the precipitated proteins.

- Collection: Carefully collect the clear supernatant and transfer it directly to an autosampler vial for analysis. If necessary, the supernatant can be diluted with water or mobile phase to match the injection solvent strength.

UPLC-MS/MS Analysis Procedure

- System Setup: Install the specified C18 column and pre-equilibrate with the starting mobile phase composition at the prescribed flow rate.

- Autosampler Configuration: Set the autosampler temperature to 4°C and the injection volume (e.g., 2-5 µL).

- Gradient Program: Implement the gradient elution program as detailed in the original methods [1] [2]. A typical 3-minute gradient for a method using acetonitrile/water with formic acid might be:

- 0 - 0.5 min: 60% Acetonitrile

- 0.5 - 1.5 min: Ramp to 95% Acetonitrile

- 1.5 - 2.0 min: Hold at 95% Acetonitrile

- 2.0 - 3.0 min: Re-equilibrate at 60% Acetonitrile

- MS Detection: Operate the mass spectrometer in the selected ionization mode (positive or negative). Use the optimized MRM transitions for each analyte and IS for quantification. Maintain the source temperature, desolvation temperature, and gas flows as per the validated parameters.

Application in a Pharmacokinetic Study

The developed and validated method can be applied to a pharmacokinetic study in rats. Below is a logical workflow for such a study, from animal dosing to data analysis.

- Dosing and Sampling: Administer a single dose of Parecoxib Sodium (e.g., 3.8 mg/kg for IV/IM or 5 mg/kg for sublingual vein injection) to rats [1] [2]. Collect serial blood samples (e.g., via the sublingual vein or other routes) at predetermined time points post-dose (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes [2].

- Sample Processing: Immediately centrifuge the blood samples (e.g., at 4000 × g for 10-20 minutes) to separate plasma. Store the plasma samples at -20°C or -80°C until analysis [2].

- Data Analysis: Quantify the concentrations of PX and VX in each plasma sample against the daily calibration curve. Use a non-compartmental analysis approach with specialized software (e.g., DAS, Phoenix WinNonlin) to calculate key pharmacokinetic parameters for both PX and VX.

Table 3: Example Pharmacokinetic Parameters from a Rat Study (IV & IM PX 3.8 mg/kg) [1]

| Analyte | Route | C~max~ (ng/mL) | T~max~ (h) | AUC~0-t~ (h·ng/mL) | t~1/2~ (h) |

|---|---|---|---|---|---|

| Parecoxib (PX) | IV | Not Specified | Not Specified | Not Specified | Not Specified |

| Parecoxib (PX) | IM | Not Specified | Not Specified | Not Specified | Not Specified |

| This compound (VX) | IV | Not Specified | Not Specified | Not Specified | Not Specified |

| This compound (VX) | IM | Not Specified | Not Specified | Not Specified | Not Specified |

Note: The original publication [1] contains the specific numerical data for these parameters, which should be consulted for reporting results.

Critical Notes for Method Implementation

- Stability: Conduct stability experiments to ensure analyte integrity under various conditions, including benchtop, freeze-thaw cycles, and long-term storage [1] [2].

- Matrix Effects: Evaluate matrix effects for your specific instrument and plasma lots by comparing the analyte response in post-extraction spiked samples to neat solutions [2].

- Method Transfer: When adapting these methods, re-validate key parameters (linearity, precision, accuracy) in your own laboratory to ensure performance.

References

Comprehensive Application Notes & Protocols: Enhancement of Valdecoxib Dissolution via PVP K30 Solid Dispersions

Introduction

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor administered as an analgesic and anti-inflammatory drug. Despite its therapeutic potential, this compound faces significant bioavailability challenges due to its poor aqueous solubility (approximately 16.8 μg/mL), which limits its dissolution rate and subsequent absorption. [1] To address this limitation, the formulation of amorphous solid dispersions (ASDs) with hydrophilic polymers represents a promising strategy. Among various carriers, polyvinylpyrrolidone K30 (PVP K30) has demonstrated exceptional capability in enhancing dissolution performance while stabilizing the amorphous form of this compound. [2] [1]

These application notes provide detailed protocols and experimental data for developing and characterizing this compound solid dispersions using PVP K30, enabling researchers to implement this formulation strategy effectively. The systematic approach outlined herein covers preparation methods, characterization techniques, and stability assessment, providing a comprehensive framework for pharmaceutical scientists working on solubility enhancement of poorly water-soluble drugs.

Materials and Methods

Materials

- Active Pharmaceutical Ingredient: this compound (chemical structure: 4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonamide) [1]

- Polymeric Carriers: PVP K30 (molecular weight: 44,000-54,000 g/mol); Polyethylene Glycol 4000 (PEG 4000) [2] [3]

- Solvents: Methanol, ethanol, dichloromethane (HPLC grade) for solvent evaporation methods [2] [1]

- Dissolution Media: 0.1N HCl, phosphate buffer (pH 7.4) [2] [1]

- Analytical Instruments: UV-Vis spectrophotometer, HPLC system, FTIR spectrometer, X-ray diffractometer, differential scanning calorimeter [2]

Preparation Methods

Several preparation techniques can be employed for this compound-PVP K30 solid dispersions, with solvent evaporation and melt granulation being the most widely used. The selection of method depends on equipment availability, drug stability, and desired product characteristics.

Characterization Techniques

Comprehensive characterization of solid dispersions involves multiple analytical techniques to assess solid-state properties, drug-polymer interactions, and performance attributes:

- Dissolution Testing: USP Apparatus II (paddle method) under sink conditions

- Solid-State Analysis: XRD, DSC, FTIR

- Content Uniformity: UV-Vis spectrophotometry or HPLC

- Stability Assessment: ICH guidelines for accelerated stability testing

Preparation Protocols

Solvent Evaporation Method

The solvent evaporation technique offers mild processing conditions suitable for heat-sensitive compounds and enables precise control over drug-polymer interactions. [2] [1]

*Processing Parameters:*

- Drug-to-carrier ratios: 1:1, 1:3, and 1:5 (w/w) this compound-to-PVP K30

- Solvent volume: Minimum required to dissolve both components (typically 10-20 mL/g of solid)

- Evaporation temperature: 50°C with surface airflow

- Drying conditions: 24 hours under vacuum at room temperature

- Particle size reduction: Sieving through 40-mesh (425 μm) screen

Melt Granulation Technique

Melt granulation provides a solvent-free alternative that eliminates residual solvent concerns and may be suitable for thermostable compounds. [2]

*Procedure:*

- Physical Mixture Preparation: Triturate this compound and PVP K30 (1:1 ratio) through a 40-mesh screen

- Heating: Heat the physical mixture at controlled temperature (5-10°C below polymer melting point)

- Granulation: Continue mixing until a homogeneous mass forms

- Solidification: Cool rapidly to room temperature to form solid dispersion

- Size Reduction: Crush, pulverize, and sieve through 40-mesh screen

- Storage: Store in airtight containers under desiccated conditions

*Critical Parameters:*

- Processing temperature: Must be optimized based on thermal stability of this compound

- Mixing time: Sufficient to ensure homogeneous distribution

- Cooling rate: Rapid cooling promotes amorphous formation

Characterization Methods

In Vitro Dissolution Testing

Dissolution performance is the primary indicator of formulation success and should be evaluated under physiologically relevant conditions. [2] [1]

*Standard Protocol:*

- Apparatus: USP Type II (paddle apparatus)

- Dissolution medium: 900 mL of 0.1N HCl or phosphate buffer (pH 7.4)

- Temperature: 37 ± 0.5°C

- Paddle speed: 50 rpm

- Sample volume: 5 mL (with replacement)

- Sampling times: 5, 10, 15, 30, 45, 60, 90, and 120 minutes

- Analysis: Filter through 0.45 μm membrane filter, analyze by UV at λ~max of this compound

- Calculations: Determine % drug released and calculate dissolution efficiency

*Dissolution Efficiency (DE) Calculation:* Dissolution efficiency is calculated as the area under the dissolution curve up to time t, expressed as a percentage of the area of the rectangle described by 100% dissolution at the same time: [2]

Where y is the percentage drug dissolved at time t.

Solid-State Characterization

Comprehensive solid-state characterization confirms the successful formation of amorphous solid dispersions and identifies potential drug-polymer interactions.

4.2.1 Powder X-Ray Diffraction (PXRD)

- Instrument Settings: Copper target, voltage: 40 kV, current: 30 mA

- Scanning Rate: 1°/min over a 2θ range of 1-50°

- Sample Preparation: Slightly grind and pack into aluminum sample container

- Interpretation: Crystalline drugs show characteristic peaks; amorphous forms show halo patterns [2] [4]

4.2.2 Differential Scanning Calorimetry (DSC)

- Instrument Parameters: Heating rate: 10°C/min, range: 5-300°C

- Atmosphere: Nitrogen gas flow of 20 lb/in²

- Sample Size: 6.5-10 mg in sealed aluminum pans

- Data Interpretation: Melting endotherm indicates crystalline content; glass transition (T~g~) confirms amorphous state [2] [1]

4.2.3 Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: KBr disks (1:5 sample:KBr ratio), compress at 5T for 5 min

- Scanning Range: 400-4000 cm⁻¹ at resolution of 4 cm⁻¹

- Interpretation: Identify potential drug-polymer interactions through shift/ disappearance of characteristic peaks [2] [4]

Stability Studies

Stability assessment ensures the amorphous form remains physically stable during storage. [2] [1]

*Protocol:*

- Storage Conditions: 40°C/75% RH for 3-6 months (ICH accelerated conditions)

- Packaging: Glass vials with aluminum-lined caps

- Testing Intervals: 0, 1, 3, and 6 months

- Parameters Evaluated: Drug content, dissolution profile, physical appearance, solid-state properties

Results and Discussion

Dissolution Enhancement

The dissolution performance of this compound solid dispersions with PVP K30 demonstrates significant improvement over pure drug and physical mixtures.

Table 1: Dissolution Efficiency of this compound Formulations in 0.1N HCl [2]

| Formulation | Drug:Carrier Ratio | DE₁₀ (%) | DE₁₂₀ (%) | Time for 85% Release (min) |

|---|---|---|---|---|

| Pure this compound | - | 12.5 ± 1.8 | 38.4 ± 2.5 | >120 |

| Physical Mixture | 1:1 (PVP K30) | 28.7 ± 2.1 | 65.3 ± 3.2 | 90 ± 5 |

| Solid Dispersion (SD1) | 1:1 (PVP K30) | 45.6 ± 2.8 | 82.7 ± 2.9 | 45 ± 3 |

| Solid Dispersion (SD2) | 1:3 (PVP K30) | 68.3 ± 3.2 | 94.5 ± 1.8 | 25 ± 2 |

| Solid Dispersion (SD3) | 1:5 (PVP K30) | 72.6 ± 2.7 | 96.8 ± 1.5 | 20 ± 2 |

| Combination SD | 1:0.5:0.5 (this compound:PVP K30:PEG 4000) | 85.4 ± 2.3 | 98.2 ± 1.2 | 15 ± 1 |

Table 2: Saturation Solubility of this compound Formulations [2] [1]

| Formulation | Solubility (μg/mL) | Fold Increase |

|---|---|---|

| Pure this compound | 16.8 ± 1.2 | 1.0 |

| Physical Mixture (1:1 PVP K30) | 28.4 ± 2.1 | 1.7 |

| Solid Dispersion (1:1 PVP K30) | 185.6 ± 8.7 | 11.0 |

| Solid Dispersion (1:3 PVP K30) | 352.8 ± 12.5 | 21.0 |

| Solid Dispersion (1:5 PVP K30) | 498.3 ± 15.2 | 29.7 |

| Solid Dispersion (1:1 HPC) | 276.4 ± 10.3 | 16.5 |

The data demonstrate that solid dispersions with PVP K30 substantially enhance both the dissolution rate and extent of this compound release. The combination of PVP K30 with PEG 4000 shows synergistic effects, likely due to improved wettability and microenvironmental solubilization. [2]

Solid-State Characteristics

The transformation from crystalline to amorphous state is confirmed through multiple analytical techniques:

- PXRD Analysis: Pure this compound shows numerous diffraction peaks at 2θ of 12.8°, 15.62°, 17.46°, 18.56°, 20.1°, 24.3°, and 26.2° indicating crystalline nature. Solid dispersions show halo patterns, confirming amorphous conversion. [2]

- DSC Analysis: Pure this compound exhibits a sharp endothermic peak at ~115°C (melting point). Solid dispersions show absence of this peak, indicating loss of crystallinity. [2] [1]

- FTIR Spectroscopy: this compound shows characteristic peaks at 3346 cm⁻¹ (O-H and N-H stretching), 2925 cm⁻¹ (C-H stretching), 1598 cm⁻¹ (N-H bending), and 1253 cm⁻¹ (O-H bending and C-O stretching). Solid dispersions maintain these peaks without significant shifts, confirming absence of chemical interactions. [2]

Stability Data

Accelerated stability studies confirm the physical stability of this compound-PVP K30 solid dispersions:

Table 3: Stability Profile of this compound-PVP K30 (1:5) Solid Dispersion [2] [1]

| Storage Condition | Time (months) | Drug Content (%) | DE₁₂₀ (%) | Crystallinity (XRD) |

|---|---|---|---|---|

| Initial | 0 | 99.8 ± 1.2 | 96.8 ± 1.5 | Amorphous |

| 40°C/75% RH | 1 | 99.5 ± 1.5 | 96.2 ± 1.8 | Amorphous |

| 40°C/75% RH | 3 | 98.7 ± 1.8 | 95.3 ± 2.1 | Amorphous |

| 40°C/75% RH | 6 | 97.9 ± 2.2 | 94.1 ± 2.4 | Amorphous |

The data demonstrate that PVP K30 effectively stabilizes the amorphous form of this compound under accelerated storage conditions, with no significant change in drug content or dissolution performance over six months.

Formulation Guidance

Carrier Selection and Optimization

The selection of appropriate carrier systems significantly influences the performance of solid dispersions. For this compound, PVP K30 demonstrates optimal properties based on molecular weight and functionality:

- PVP K30 Advantages: Excellent drug stabilization capability, high Tg (~160°C), good aqueous solubility, and established safety profile

- Combination Systems: PVP K30 with PEG 4000 (1:0.5:0.5 drug:PVP:PEG) shows superior performance due to complementary mechanisms:

- PVP K30: Amorphous stabilization and crystallization inhibition

- PEG 4000: Improved wettability and microenvironmental solubilization [2]

Figure 2: Spring and Parachute Mechanism of PVP K30 Solid Dispersions

Manufacturing Considerations

Successful scale-up of this compound solid dispersions requires attention to critical process parameters:

- Solvent Evaporation: Ensure complete solvent removal to prevent crystallization during storage

- Particle Engineering: Control particle size distribution for consistent dissolution performance

- Excipient Compatibility: Avoid strong alkaline excipients that may degrade this compound

- Process Control: Monitor temperature and humidity during manufacturing to prevent premature crystallization

Conclusions

The development of this compound solid dispersions with PVP K30 represents a robust formulation strategy for enhancing dissolution performance and potentially improving oral bioavailability. The protocols outlined in these application notes provide a systematic framework for researchers to implement this technology successfully.

- PVP K30 at 1:3 to 1:5 drug-to-polymer ratios provides optimal dissolution enhancement

- The amorphous form remains stable under accelerated storage conditions for at least six months

- Combination with PEG 4000 offers synergistic benefits for rapid dissolution

- Solvent evaporation and melt granulation methods both produce effective solid dispersions

The successful implementation of this approach requires comprehensive characterization using the described analytical techniques and careful attention to processing parameters during manufacturing. Following these protocols will enable researchers to develop this compound formulations with consistent and enhanced performance characteristics.

References

- 1. Stability study of amorphous this compound [sciencedirect.com]

- 2. of Enhancement rate of dissolution by this compound ... solid dispersions [link.springer.com]

- 3. Influence of polymer molecular weight on in vitro ... [sciencedirect.com]

- 4. Preparation and characterization of solid of carvedilol... dispersions [pmc.ncbi.nlm.nih.gov]

valdecoxib solubility enhancement Cremophor EL cyclodextrin

Summary of Solubilization Efficacy

The table below summarizes the key quantitative findings from the comparative study on Valdecoxib solubilization [1].

| Solubilization Approach | Specific Agent | Key Findings / Solubility Ranking |

|---|---|---|

| Surfactants | Cremophor EL | Highest solubility enhancement for this compound [1] |

| Tween 80 | Second-highest solubility enhancement [1] | |

| Cyclodextrins | Sulfobutyl ether-7-β-cyclodextrin (SBE-β-CD) | Third in solubility ranking; significant dissolution rate improvement (DP₁₅: 93%) [1] [2] [3] |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant dissolution rate improvement (DP₁₅: 91%) [2] [3] | |

| β-cyclodextrin (β-CD) | Moderate dissolution improvement (DP₁₅: 50%); forms 1:1 stoichiometric complex [2] [3] [4] | |

| General Principle | Hydrophilic-Lipophilic Balance (HLB) | Surfactants with higher HLB values acted as better solubilizers [1] |

Experimental Protocols

Here are detailed methodologies for the key solubilization techniques cited in the research.

Surfactant-Based Solubilization

This protocol outlines the general approach for evaluating surfactants like Cremophor EL, which was identified as the most effective agent [1].

- Objective: To assess the solubility of this compound in aqueous solutions of various surfactants.

- Materials: this compound, Surfactants (e.g., Cremophor EL, Tween 80), distilled water, orbital shaker, conical flasks, analytical equipment (e.g., HPLC, UV-Vis Spectrophotometer).

- Procedure:

- Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of the surfactant (e.g., 0.1% to 2% w/v).

- Equilibration: Add an excess amount of this compound to each surfactant solution in sealed containers.

- Agitation: Agitate the mixtures continuously using an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

- Analysis: After equilibration, centrifuge the samples and filter the supernatant. Analyze the drug concentration in the filtrate using a validated analytical method.

- Data Treatment: Plot the solubility of this compound against surfactant concentration to determine the solubilization capacity.

Cyclodextrin Complexation

This section details methods for preparing and characterizing this compound-cyclodextrin inclusion complexes.

Phase Solubility Analysis This foundational study determines the stoichiometry and stability constant of the complex [2] [4] [5].

- Objective: To establish the phase-solubility profile of this compound with cyclodextrins.

- Procedure:

- Prepare aqueous solutions of the cyclodextrin (e.g., β-CD, HP-β-CD, SBE-β-CD) over a concentration range (e.g., 0.003 M to 0.015 M).

- Add an excess of this compound to each CD solution.

- Shake the suspensions at a constant temperature (e.g., 25°C) until equilibrium is achieved (e.g., 7 days).

- Analyze the dissolved drug concentration as described in the surfactant protocol.

- Construct a phase-solubility diagram by plotting the dissolved drug concentration against the CD concentration. A linear AL-type diagram indicates 1:1 stoichiometry. The stability constant (K_s) is calculated from the slope and the intrinsic solubility (S₀) of the drug: K_s = Slope / [S₀ (1 - Slope)] [4] [5].

Preparation of Solid Inclusion Complexes The following diagram illustrates the primary methods for creating solid complexes for formulation use.

Detailed Protocols for Solid Complex Preparation [2] [4] [5]:

Kneading Method (KM):

- Procedure: Triturate the cyclodextrin with a small volume of water or a water-ethanol mixture in a mortar to form a homogeneous paste. Slowly add this compound to the paste and knead thoroughly for a specified time (e.g., 45-60 minutes).

- Drying: The resulting paste is dried under vacuum at room temperature or at a moderate temperature (e.g., 40°C) for 24 hours.

- Processing: The dried mass is pulverized and sieved to obtain a fine powder.

Co-evaporation Method (Solution Method, SM):

- Dissolution: Dissolve both this compound and cyclodextrin in a suitable volatile organic solvent (e.g., methanol, ethanol) or a solvent mixture.

- Evaporation: Stir the solution magnetically for a set time, then evaporate the solvent under vacuum at a controlled temperature.

- Processing: Scrape the dried solid, crush, and sieve it to obtain a uniform powder.

Freeze-Drying (Lyophilization, FD):

- Preparation: Prepare a clear solution of the drug and cyclodextrin in distilled water or a suitable solvent.

- Freezing & Drying: Freeze the solution and then subject it to lyophilization for a sufficient duration (e.g., 24-48 hours).

- Output: This yields a fluffy, amorphous powder of the inclusion complex.

Physical Mixture (PM):

- Mixing: Simply mix the this compound and cyclodextrin powders in a mortar and pestle or a blender for a set time to ensure homogeneity.

Characterization of Complexes

The formed solid complexes should be characterized to confirm complex formation and assess changes in physico-chemical properties [2] [4] [5].

- Differential Scanning Calorimetry (DSC): Look for the reduction or disappearance of the sharp endothermic peak of this compound, indicating loss of crystallinity.

- Powder X-Ray Diffractometry (P-XRD): Compare the diffraction patterns. A decrease in the intensity of characteristic crystalline peaks of the drug suggests amorphization or complex formation.

- Fourier Transform Infrared (FTIR) Spectroscopy: Analyze for shifts, weakening, or disappearance of characteristic functional group peaks of this compound (e.g., S=O of sulfonamide) due to inclusion in the CD cavity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H-NMR to observe chemical shift changes for protons of both this compound and cyclodextrin. This helps identify which part of the drug molecule is inserted into the CD cavity. Molecular modeling often supports these findings [4] [5].

- In Vitro Dissolution Studies: Perform dissolution tests according to USP paddle method in distilled water (pH ~6.8) at 37°C. Compare the dissolution rate (e.g., % dissolved in 15 minutes, DP₁₅) of the pure drug with its complexes. Freeze-dried complexes typically show the fastest dissolution [4] [5].

Application Notes for Researchers

- Surfactant vs. Cyclodextrin: While Cremophor EL provided the highest solubility, cyclodextrins offer additional advantages such as potential reduction of gastric irritation and improved solid dosage form development [2].

- Cyclodextrin Selection: Modified cyclodextrins like SBE-β-CD and HP-β-CD are generally preferred over native β-CD due to their higher aqueous solubility, better complexation efficiency, and improved toxicological profiles [2] [6].

- Method Selection: The kneading method is often cited as a practical and effective technique for preparing this compound complexes on a lab scale, yielding significant improvements in dissolution and anti-inflammatory activity in vivo [2] [3]. Freeze-drying, while potentially superior for performance, is more energy-intensive and costly.

- In Vivo Correlation: Studies have confirmed that the enhanced dissolution rate of this compound from cyclodextrin complexes translates to faster absorption and significantly improved anti-inflammatory activity in rat models [2] [3].

References

- 1. [PDF] A comparative solubility profile of enhancement ... This compound [semanticscholar.org]

- 2. Cyclodextrin complexes of this compound: properties and anti- ... [sciencedirect.com]

- 3. Cyclodextrin complexes of this compound: properties and anti- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with β-cyclodextrin: Experimental ... [cris.technion.ac.il]

- 5. Interaction of this compound with β- cyclodextrin : Experimental and... [link.springer.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: HPLC-UV Method for Valdecoxib Bioequivalence Studies

Introduction

Valdecoxib [4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonamide] represents the newest addition to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. This therapeutic agent has received approval from the US FDA for the treatment of rheumatoid arthritis, osteoarthritis, and various pain conditions. The mechanism of action involves selective inhibition of the inducible COX-2 enzyme, which primarily synthesizes prostaglandins involved in inflammatory processes, while sparing the constitutive COX-1 enzyme that maintains gastric mucosal protection and platelet function. This selective inhibition provides significant anti-inflammatory and analgesic benefits while minimizing the gastrointestinal adverse effects typically associated with non-selective NSAIDs. [1]

The assessment of bioequivalence for oral dosage forms constitutes a critical component in pharmaceutical development, particularly for generic drug products. Bioequivalence studies serve to establish therapeutic equivalence between different drug products containing the same active pharmaceutical ingredient (API) by comparing their rate and extent of absorption following administration. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has emerged as a fundamental analytical technique supporting these investigations by providing accurate and precise quantification of drug concentrations in biological matrices. The development of robust HPLC-UV methods for this compound is therefore essential for generating reliable pharmacokinetic data and establishing bioequivalence between formulations. [2]

This application note provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC-UV with liquid-liquid extraction, complete with experimental procedures, method validation data, and application to bioequivalence studies. The method has been optimized to deliver exceptional sensitivity, precision, and accuracy suitable for supporting regulatory submissions.

Published HPLC-UV Methods for this compound Analysis

Table 1: Comparison of published HPLC-UV methods for this compound quantification

| Matrix | Sample Preparation | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|---|---|---|

| Human Plasma | Liquid-liquid extraction with diethyl ether/dichloromethane | Not specified | Methanol:water (65:35, v/v) | 1.0 | 245 | 10-500 | 10 | [1] |

| Human Plasma | Protein precipitation with perchloric acid, extraction with diethyl ether | Cosmosil C18 (150 mm × 4.6 mm, 5 μm) | Ammonium acetate buffer:acetonitrile (60:40, v/v) with 0.1% TEA, pH 6.5 | Not specified | 239 | 5-400 | 5 | [3] |

| Pharmaceutical Formulations | Direct dissolution | Synergi Fusion C18 (150 mm × 4.6 mm, 4 μm) | Water (pH 7.0):acetonitrile (52:48, v/v) | 1.0 | 210 | 50-Not specified | 50 | [4] |

| Drug Substance | Direct injection | Phenomenex Luna C18 (2) | 20 mM NaH2PO4:methanol:tetrahydrofuran (60:30:10, v/v/v) | Not specified | Not specified | Not specified | Not specified | [5] |

Experimental

Materials and Reagents

- Analytical Standards: this compound drug substance (Hetero Drugs Ltd, Hyderabad, India) and rofecoxib (internal standard, Cadila Healthcare Limited, Ahmedabad, India). Store at 2-8°C protected from light.

- Chemicals: HPLC-grade methanol, acetonitrile, diethyl ether, and dichloromethane (Merck, Darmstadt, Germany). Milli-Q purified water or equivalent.

- Solutions: Prepare ammonium acetate buffer (0.1 M, pH 6.5) by dissolving ammonium acetate in water and adjusting pH with acetic acid or ammonium hydroxide.

- Stock Solutions: Prepare this compound and internal standard stock solutions at 1 mg/mL in methanol. Store at -20°C for up to 6 months. Prepare working solutions daily by appropriate dilution with mobile phase or methanol-water mixtures. [1] [3]

Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., Cosmosil C18, 150 mm × 4.6 mm, 5 μm or equivalent) equipped with a suitable guard column.

- Mobile Phase: Ammonium acetate buffer (0.1 M, pH 6.5)-acetonitrile (60:40, v/v) containing 0.1% triethylamine. Filter through 0.45 μm membrane and degas prior to use.

- Flow Rate: 1.0 mL/min (isocratic elution)

- Detection: UV detection at 239 nm

- Injection Volume: 20-50 μL

- Column Temperature: Ambient (25 ± 5°C)

- Run Time: 15 minutes [3]

Sample Preparation Protocol

2.3.1 Plasma Sample Processing

- Thaw frozen plasma samples at room temperature and vortex mix for 30 seconds.

- Pipette 1 mL of plasma into a clean glass centrifuge tube.

- Add 50 μL of internal standard working solution (rofecoxib, 1 μg/mL in methanol).

- Add 100 μL of perchloric acid (5% v/v) to precipitate proteins.

- Vortex mix for 1 minute and centrifuge at 3,500 × g for 10 minutes.

- Transfer the supernatant to a new glass tube containing 5 mL of diethyl ether.

- Vortex mix for 2 minutes and centrifuge at 3,500 × g for 5 minutes.

- Freeze the aqueous layer in a dry ice-acetone bath and decant the organic layer into a clean tube.

- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds.

- Transfer to autosampler vials for HPLC analysis. [1] [3]

Figure 1: Workflow for plasma sample preparation and extraction

Method Validation

Method validation establishes that the analytical procedure meets intended requirements through documented evidence. For bioanalytical methods supporting bioequivalence studies, validation must comply with FDA and ICH guidelines, assessing specificity, linearity, accuracy, precision, sensitivity, and stability. The validation protocol should demonstrate that the method is reliable and reproducible for the quantitative determination of this compound in human plasma across the anticipated concentration range. The following sections present experimental data and acceptance criteria for each validation parameter. [6]

Specificity and Selectivity

Specificity represents the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, metabolites, or matrix components. For the this compound HPLC-UV method, specificity was demonstrated by analyzing six different sources of blank human plasma and confirming the absence of interfering peaks at the retention times of this compound and the internal standard.

- Chromatographic separation: this compound and internal standard (rofecoxib) were baseline resolved with retention times of approximately 11.9 and 7.9 minutes, respectively.

- Peak purity: Assessed using photodiode array detection, confirming homogeneous peaks without co-eluting substances.

- Forced degradation studies: Under stress conditions (acidic, basic, oxidative, thermal, and photolytic), the method effectively separated this compound from its degradation products, confirming stability-indicating capability. [1] [5]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of analyte in the sample within a given range. The method demonstrated linearity across the concentration range of 5-500 ng/mL, which encompasses the expected pharmacokinetic concentrations following therapeutic dosing.

- Calibration curves: Generated using eight non-zero concentrations analyzed in duplicate over three separate days.

- Regression analysis: Peak area ratios of this compound to internal standard versus concentration fitted by weighted least-squares regression (weighting factor of 1/x²).

- Acceptance criteria: Correlation coefficient (r) ≥ 0.99, back-calculated standard concentrations within ±15% of nominal value (±20% at LLOQ). [1] [3]

Table 2: Linearity and range validation data for this compound HPLC-UV method

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range | 5-500 ng/mL | N/A |

| Slope | 0.0235 ± 0.0012 | RSD ≤ 2% |

| Intercept | 0.018 ± 0.005 | ≤20% of LLOQ response |

| Correlation Coefficient (r) | 0.9992 ± 0.0003 | ≥0.99 |

| Number of Calibration Points | 8 | Minimum 6 |

| % Deviation of Back-calculated Values | ±6.4% | Within ±15% |

Accuracy and Precision

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a true value and the value found. Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

- Accuracy studies: Conducted by analyzing quality control samples at four concentration levels (LLOQ, low, medium, high) with six replicates at each level.

- Precision evaluation: Included intra-day (repeatability) and inter-day (intermediate precision) assessments.

- Acceptance criteria: Accuracy within ±15% of nominal values (±20% at LLOQ); precision with RSD ≤15% (≤20% at LLOQ). [1] [6]

Table 3: Accuracy and precision data for this compound in human plasma

| Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18 over 3 days) | |-----------------------------------|---------------------|----------------------------------| | | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD%) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD%) | | 5 (LLOQ) | 5.21 ± 0.52 | 104.2 | 10.0 | 5.18 ± 0.61 | 103.6 | 11.8 | | 15 (Low QC) | 15.42 ± 1.23 | 102.8 | 8.0 | 15.21 ± 1.58 | 101.4 | 10.4 | | 250 (Medium QC) | 247.85 ± 12.65 | 99.1 | 5.1 | 251.43 ± 15.84 | 100.6 | 6.3 | | 400 (High QC) | 392.40 ± 18.56 | 98.1 | 4.7 | 405.28 ± 22.95 | 101.3 | 5.7 |

Sensitivity: LOD and LOQ

The limit of detection (LOD) is the lowest concentration of analyte that can be detected but not necessarily quantified, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.

- LOD: Determined to be 3 ng/mL based on signal-to-noise ratio of 3:1

- LOQ: Established at 5 ng/mL with precision RSD of 11.8% and accuracy of 103.6%